![molecular formula C11H15NO2S B5468608 N-cyclopropyl-3,4-dimethylbenzenesulfonamide](/img/structure/B5468608.png)
N-cyclopropyl-3,4-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves strategic reactions that offer insights into potential methodologies for N-cyclopropyl-3,4-dimethylbenzenesulfonamide. For instance, compounds have been synthesized through electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, suggesting similar approaches could be adapted for our target compound (Anbarasan, Neumann, & Beller, 2011).
Molecular Structure Analysis
Crystal structure analysis via X-ray diffraction and computational modeling plays a crucial role in understanding the molecular structure of benzenesulfonamides. Studies have detailed the crystal and molecular structure of related compounds, providing a basis for predicting the structure of this compound (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Reactions and Properties
Research into the chemical reactions of benzenesulfonamides reveals complex interactions and transformations. For example, the electrophilic substitution reactions and the potential for cyclopropylation indicate a rich chemistry that could extend to this compound (Zheng et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior in different conditions. Analyses of similar compounds offer insights into how this compound might behave under various conditions (Murthy et al., 2018).
Chemical Properties Analysis
The reactivity, stability, and interaction with other chemicals define the chemical properties of benzenesulfonamides. Studies have explored these aspects through spectroscopic analysis and computational studies, providing a foundation for understanding the chemical properties of this compound (Karakaya et al., 2015).
Mechanism of Action
Target of Action
N-cyclopropyl-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) in the biosynthesis of folic acid .
Biochemical Pathways
As a sulfonamide derivative, it is likely to affect thefolic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis .
Result of Action
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for dna replication .
properties
IUPAC Name |
N-cyclopropyl-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-11(7-9(8)2)15(13,14)12-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJTYXSTUPINGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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